3,5-Dibromo-1-cyclopropyl-pyrazin-2-one

Lipophilicity Drug-likeness Permeability

3,5-Dibromo-1-cyclopropyl-pyrazin-2-one is a di-brominated N-cyclopropyl pyrazinone building block with the molecular formula C₇H₆Br₂N₂O and a molecular weight of 293.94 g/mol. It belongs to the 2(1H)-pyrazinone class of heterocycles, which are privileged scaffolds in medicinal chemistry due to their presence in numerous bioactive molecules, particularly corticotropin-releasing factor-1 (CRF1) receptor antagonists and kinase inhibitors.

Molecular Formula C7H6Br2N2O
Molecular Weight 293.946
CAS No. 2306268-19-7
Cat. No. B2796882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-1-cyclopropyl-pyrazin-2-one
CAS2306268-19-7
Molecular FormulaC7H6Br2N2O
Molecular Weight293.946
Structural Identifiers
SMILESC1CC1N2C=C(N=C(C2=O)Br)Br
InChIInChI=1S/C7H6Br2N2O/c8-5-3-11(4-1-2-4)7(12)6(9)10-5/h3-4H,1-2H2
InChIKeyIJRIDSYRZGMHJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dibromo-1-cyclopropyl-pyrazin-2-one (CAS 2306268-19-7): Core Properties and Procurement Landscape


3,5-Dibromo-1-cyclopropyl-pyrazin-2-one is a di-brominated N-cyclopropyl pyrazinone building block with the molecular formula C₇H₆Br₂N₂O and a molecular weight of 293.94 g/mol [1]. It belongs to the 2(1H)-pyrazinone class of heterocycles, which are privileged scaffolds in medicinal chemistry due to their presence in numerous bioactive molecules, particularly corticotropin-releasing factor-1 (CRF1) receptor antagonists and kinase inhibitors [2]. Commercially, the compound is available from suppliers such as AKSci and Aladdin at purities of ≥95% and ≥97%, respectively, typically at scales ranging from 100 mg to gram quantities [1].

Why 3,5-Dibromo-1-cyclopropyl-pyrazin-2-one Cannot Be Trivially Replaced by its Methyl or Ethyl Analogs


Generic substitution within the N-alkyl-3,5-dibromopyrazin-2-one series is scientifically unsound because the N-substituent directly and quantifiably modulates lipophilicity (XLogP3), hydrogen-bonding capacity, and conformational dynamics, each of which governs ADME properties and target engagement in downstream drug candidates [1]. For example, replacing the N-cyclopropyl group with an N-ethyl group alters the XLogP3 from 2.0 to 1.8 while introducing an additional freely rotating bond that increases conformational entropy—a change that can materially reduce binding affinity in rigid binding pockets [2]. Furthermore, the N-cyclopropyl group confers documented resistance to CYP450-mediated oxidative metabolism compared to N-ethyl substituents, a property that cannot be replicated by simple alkyl analogs [3].

3,5-Dibromo-1-cyclopropyl-pyrazin-2-one: Head-to-Head and Cross-Study Quantitative Differentiation


Enhanced Lipophilicity vs. N-Methyl and N-Unsubstituted Analogs Without Extended Alkyl Chain Liability

The cyclopropyl analog exhibits an XLogP3-AA of 2.0, compared to 1.5 for the N-methyl analog (CID 13062969) and 1.3 for the N-unsubstituted parent (CID 16740863) [1]. This represents a ΔLogP of +0.5 and +0.7, respectively, indicating substantially higher predicted membrane permeability. Critically, this LogP increase is achieved without introducing a long, flexible alkyl chain (as in the N-ethyl analog, LogP 1.8), thereby preserving a favorable ligand efficiency profile [2].

Lipophilicity Drug-likeness Permeability

Elimination of the Hydrogen Bond Donor: Superior CNS Drug-Likeness Over the N-Unsubstituted Parent

The N-cyclopropyl substitution eliminates the single hydrogen bond donor (HBD) present in the N-unsubstituted parent compound (CID 16740863, HBD count = 1), reducing the target compound's HBD count to zero [1]. This matches the HBD count of the N-methyl and N-ethyl analogs. The reduction in HBD count directly correlates with improved passive CNS penetration potential, as predicted by the CNS MPO score, where HBD ≤ 1 is a key criterion [2].

CNS drug design Hydrogen bonding Permeability

Conformational Restriction via Cyclopropyl Ring: Reduced Entropic Penalty vs. N-Ethyl Analog

While both the target and N-ethyl analog possess one computed rotatable bond, the nature of the N-substituent differs fundamentally: the cyclopropyl ring is a conformationally restricted three-membered ring, whereas the ethyl group has a freely rotating C-C bond that samples multiple low-energy conformers [1]. This conformational restriction reduces the entropic penalty upon target binding and is a well-established strategy to enhance binding affinity and selectivity [2]. The N-methyl analog, with zero rotatable bonds, also lacks this dynamic behavior but simultaneously lacks the steric bulk needed to fill hydrophobic sub-pockets.

Conformational restriction Entropy Selectivity

Metabolic Stability Advantage: N-Cyclopropyl Resistance to CYP450-Mediated Oxidation vs. N-Ethyl

N-Cyclopropyl groups are documented to resist cytochrome P450-mediated oxidative N-dealkylation, a major metabolic clearance pathway for N-ethyl substituents [1]. In the context of pyrazinone-based CRF1 antagonists, an N-cyclopropyl-2-methoxyethyl substituent was specifically selected over simpler N-alkyl chains to minimize reactive metabolite formation and improve in vivo pharmacokinetics [2]. While direct microsomal stability data for the target compound itself are not publicly available, the class-level precedent is strong and directly applicable to the N-cyclopropyl-vs-N-ethyl design decision.

Metabolic stability CYP450 Oxidative metabolism

Dual Bromine Handles for Sequential Cross-Coupling: Superior Synthetic Utility Over Mono-Brominated or Chlorinated Analogs

The presence of two bromine atoms at the C3 and C5 positions of the pyrazinone ring provides two reactive handles for sequential, orthogonal functionalization via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) [1]. This enables rapid construction of diverse 3,5-disubstituted pyrazinone libraries from a single building block. The bromine atoms offer higher reactivity than chlorine in oxidative addition, a kinetic advantage over the corresponding 3,5-dichloro-analogs (e.g., (S)-3,5-dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one, CAS 1173435-20-5) [2].

Cross-coupling Suzuki-Miyaura Building block

Optimal Research and Industrial Deployment Scenarios for 3,5-Dibromo-1-cyclopropyl-pyrazin-2-one


CNS-Targeted CRF1 Antagonist Lead Optimization

This building block is ideally suited for constructing pyrazinone-based CRF1 receptor antagonists intended for CNS indications. Its N-cyclopropyl group eliminates the H-bond donor (critical for BBB penetration) and provides a higher LogP (2.0) than the N-methyl analog (1.5), enhancing passive permeability [1]. The documented class-level metabolic stability advantage of N-cyclopropyl over N-ethyl groups reduces the risk of rapid oxidative clearance, a key optimization parameter in this therapeutic class [2].

Kinase Inhibitor Library Synthesis via Sequential Suzuki-Miyaura Coupling

The dual C3 and C5 bromine atoms enable high-throughput diversification of the pyrazinone core for kinase inhibitor screening libraries. The kinetic advantage of C-Br over C-Cl bonds in oxidative addition allows for efficient sequential cross-coupling under mild conditions, reducing reaction times and improving yields [3]. The cyclopropyl conformation may also impart favorable steric interactions within the ATP-binding pocket.

Conformationally Constrained Peptidomimetic Scaffold Construction

The cyclopropyl ring provides a conformationally restricted N-substituent that reduces the entropic penalty upon target binding compared to flexible alkyl chains [1]. This property is leveraged in the design of peptidomimetics and protease inhibitors where rigidification of the scaffold translates directly into improved potency and selectivity [4].

Agrochemical Lead Generation Requiring Halogenated Heterocyclic Intermediates

Beyond pharmaceuticals, the di-brominated pyrazinone core is a valuable intermediate for agrochemical discovery, where brominated heterocycles are frequently employed as precursors for fungicidal and herbicidal active ingredients. The high bromine content (54.4% Br by mass) provides a dense, polarizable electron cloud that can enhance target binding in enzyme inhibition assays [1].

Quote Request

Request a Quote for 3,5-Dibromo-1-cyclopropyl-pyrazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.